molecular formula C19H20N2O2S B2571718 (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine CAS No. 1024411-33-3

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine

Cat. No.: B2571718
CAS No.: 1024411-33-3
M. Wt: 340.44
InChI Key: BRJIFGOUURVKSU-UHFFFAOYSA-N
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Description

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine is a complex organic compound with a unique structure that combines a quinoline moiety with a sulfonyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.

Scientific Research Applications

(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The sulfonyl amine group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, depending on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine: Unique due to its combination of a quinoline moiety and a sulfonyl amine group.

    Quinoline derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.

    Sulfonyl amine compounds: Known for their ability to interact with proteins and enzymes.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both quinoline and sulfonyl amine groups.

Properties

IUPAC Name

N-(3-methyl-4-propan-2-ylphenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13(2)17-10-9-16(12-14(17)3)21-24(22,23)18-8-4-6-15-7-5-11-20-19(15)18/h4-13,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIFGOUURVKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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